molecular formula C6H5BrIN B2774504 2-Bromo-3-iodoaniline CAS No. 111721-76-7

2-Bromo-3-iodoaniline

Cat. No. B2774504
CAS RN: 111721-76-7
M. Wt: 297.921
InChI Key: UORDTJZWHNXDDO-UHFFFAOYSA-N
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Description

2-Bromo-3-iodoaniline is a chemical compound with the CAS Number: 111721-76-7 . It has a molecular weight of 297.92 and its IUPAC name is 2-bromo-3-iodoaniline . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of anilines like 2-Bromo-3-iodoaniline often involves methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed amination . The specific synthesis process for 2-Bromo-3-iodoaniline is not explicitly mentioned in the search results.


Molecular Structure Analysis

The InChI code for 2-Bromo-3-iodoaniline is 1S/C6H5BrIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 . This indicates that the molecule consists of a benzene ring with bromine (Br) and iodine (I) substituents at the 2nd and 3rd positions, respectively, and an amine group (NH2) at the 1st position.


Physical And Chemical Properties Analysis

2-Bromo-3-iodoaniline is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

1. Nephrotoxic Effects of Haloanilines

2-Bromo-3-iodoaniline, as a haloaniline, is part of the study of nephrotoxic effects. These compounds are widely used in manufacturing pesticides, dyes, and drugs. Studies on renal cortical slices from rats showed that haloanilines like 4-bromoaniline and 4-iodoaniline can impact gluconeogenesis and lactate dehydrogenase (LDH) release, indicating nephrotoxic potential (Hong et al., 2000).

2. Electrochemical Oxidation in Solution

Research on the electrochemical oxidation of various bromoanilines and iodoanilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution has been conducted. This study contributes to understanding the chemical behavior of these compounds in solution, relevant for various industrial and laboratory applications (Kádár et al., 2001).

3. Palladium-Catalysed Carbonylation

2-Iodoaniline derivatives have been used in palladium-catalysed carbonylation. This process is crucial in synthesizing various compounds, depending on the substituents used. It has implications in pharmaceutical and material sciences (Ács et al., 2006).

4. Supramolecular Structure Studies

The crystal structures of compounds like 4-(4'-Iodo)phenoxyaniline, related to 4-iodoaniline, have been compared with other halogenated counterparts to understand conditional isomorphism. This research aids in developing new materials and understanding molecular interactions (Dey & Desiraju, 2004).

5. Thermochromic Behavior of Anil-Based Molecular Co-crystals

Studies on N-Salicilideneanilines, including derivatives from bromoaniline and iodoaniline, demonstrate their thermochromic and photochromic properties. This research is significant for developing materials with potential applications in sensors, indicators, and optical devices (Carletta et al., 2017).

Safety and Hazards

2-Bromo-3-iodoaniline is classified as dangerous, with hazard statements indicating that it is toxic if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-bromo-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORDTJZWHNXDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodoaniline

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